molecular formula C19H22ClN5 B2756040 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 877777-98-5

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2756040
CAS No.: 877777-98-5
M. Wt: 355.87
InChI Key: CZHGPFRQWPNJOW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with a pyrazole fused to a pyrimidine ring. Key structural features include:

  • 3-(4-Chlorophenyl): A chlorinated aromatic ring at position 3, which enhances lipophilicity and target binding.
  • 2,5-Dimethyl groups: Methyl substituents at positions 2 and 5, influencing steric effects and metabolic stability.
  • 7-(4-Methylpiperazin-1-yl): A methylpiperazinyl group at position 7, improving solubility and pharmacokinetic properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5/c1-13-12-17(24-10-8-23(3)9-11-24)25-19(21-13)18(14(2)22-25)15-4-6-16(20)7-5-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHGPFRQWPNJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Pyrimidine derivatives are generally known for their diverse pharmacological properties and are considered bioisosteres with purines. This suggests that they may have good absorption and distribution characteristics, but further studies are needed to confirm this.

Biological Activity

3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic compound with notable biological activity, particularly in the context of cancer treatment. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its potential as a pharmacological agent. This article explores the compound's biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C19H22ClN5
  • Molecular Weight : 355.87 g/mol
  • CAS Number : 877777-98-5

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2). The compound inhibits CDK2 activity, leading to cell cycle arrest, particularly affecting the transition from the G1 phase to the S phase. This inhibition can induce apoptosis in rapidly dividing cancer cells, making it a candidate for anticancer therapies .

Biochemical Pathways

By targeting CDK2, this compound disrupts normal cell cycle progression. The resulting biochemical pathway alterations can lead to significant effects on tumor growth and survival rates in various cancer models.

Pharmacokinetics

The pharmacokinetic profile of pyrazolo[1,5-a]pyrimidine derivatives generally indicates good bioavailability and metabolic stability. Environmental factors such as pH can influence the compound's ionization state and thus its absorption and distribution in biological systems.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit broad-spectrum anticancer activity. For instance:

  • A derivative showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines .
  • Molecular docking studies indicated similar binding modes to established CDK2 inhibitors like milciclib .

Cell Cycle Investigations

In vitro studies using RFX 393 cancer cells treated with related pyrazolo[1,5-a]pyrimidine compounds revealed:

  • G0–G1 Phase Arrest : Treatment resulted in an increase in cell populations at this phase (84.36% vs. 57.08% control).
  • S Phase Reduction : Cells in this phase decreased significantly (11.49% vs. 29.33% control).
    These findings underscore the compound's potential to effectively halt cell proliferation through targeted cell cycle modulation .

Case Studies and Research Findings

StudyFindings
MDPI StudyDemonstrated significant anticancer activity with dual inhibition of CDK2/TRKA; effective against diverse cancer cell lines .
ACS OmegaHighlighted the cytotoxic effects on various cancer cells with IC50 values indicating strong potency against specific targets .
PubChem DataProvided structural details and molecular interactions that support further development for therapeutic applications .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in targeting cancer cell lines. The compound has shown promising results in inhibiting key kinases involved in cancer progression.

Key Findings:

  • A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited dual inhibitory activity against CDK2 and TRKA kinases, which are critical in cell cycle regulation and cancer cell survival. The compound showed an IC50 value of 0.09 µM against CDK2 and 0.45 µM against TRKA, comparable to established inhibitors like ribociclib and larotrectinib .
  • Further evaluation across 60 different cancer cell lines revealed a mean growth inhibition of 43.9% for some derivatives, indicating broad-spectrum anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various pathogens.

Study Insights:

  • In vitro tests showed that specific derivatives had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, demonstrating potent antimicrobial effects .
  • The compounds were effective in inhibiting biofilm formation, a critical factor in the virulence of many bacterial infections .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives is essential for optimizing their pharmacological profiles.

Research Findings:

  • Modifications to the pyrazolo[1,5-a]pyrimidine scaffold have led to the synthesis of various derivatives with enhanced potency against cancer and microbial targets .
  • The incorporation of different substituents on the phenyl ring and piperazine moiety significantly influenced the biological activity of these compounds .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding modes of these compounds with their biological targets.

Key Observations:

  • Docking simulations indicated that the synthesized derivatives adopt binding conformations similar to those of known inhibitors, which may explain their potent inhibitory activities . This computational approach aids in predicting the efficacy and optimizing lead compounds for further development.

Data Summary Table

Application Area Key Findings IC50 Values (µM) MIC Values (μg/mL)
AnticancerDual inhibition of CDK2 and TRKACDK2: 0.09, TRKA: 0.45N/A
AntimicrobialEffective against Staphylococcus aureusN/A0.22 - 0.25
Structure ActivityModifications enhance potencyN/AN/A

Comparison with Similar Compounds

Substituents at Position 3
  • 4-Chlorophenyl (Target Compound): Demonstrated in derivative 12b () to enhance therapeutic index (TI = 7.52–10.24 vs. doxorubicin TI = 2.42–2.67) and safety (non-mutagenic, non-carcinogenic) . Higher antioxidant activity (IC50 = 18.33 mg/mL against DPPH) and anti-diabetic effects via α-amylase inhibition .
  • Phenyl (Derivative 12a): Lower TI and mutagenic/carcinogenic risks compared to 4-chlorophenyl analogs .
  • Trifluoromethyl (Compound 3a, ) :
    • Modifies optical properties but lacks reported biological data .
Substituents at Position 7
  • 4-Methylpiperazinyl (Target Compound) :
    • Likely improves solubility and CNS penetration compared to bulkier groups.
  • Piperidinyl () :
    • Similar lipophilicity but reduced hydrogen-bonding capacity compared to piperazinyl .
  • Morpholinyl () :
    • Enhances metabolic stability but may reduce kinase inhibition efficacy .
Methyl Groups at Positions 2 and 5
  • 2,5-Dimethyl (Target Compound) :
    • Reduces steric hindrance compared to bulkier groups (e.g., tert-butyl in ), balancing activity and bioavailability .
  • Unsubstituted or Mono-Methyl Analogs: Lower metabolic stability and increased susceptibility to oxidation .

Key Pharmacological Comparisons

Compound Key Substituents Therapeutic Index (TI) IC50 (A549, mg/mL) Notable Activities
Target Compound (Hypothetical) 3-(4-ClPh), 2,5-diMe, 7-(4-MePip) Inferred High Data Needed Potential kinase inhibition, CNS activity
12b (N-(4-ClPh)) 4-Chlorophenyl 7.52–10.24 40.54 High anti-Alzheimer’s (16.00% AChE inhibition), anti-arthritic (17.55% proteinase denaturation)
12a (N-Ph) Phenyl <2.67 3.34 Mutagenic, lower efficacy
4n () 4-Trifluoromethylphenyl N/A N/A Synthetic focus; no biological data
5a–c () 3-(4-FPh diazenyl) N/A N/A Protein kinase inhibition (e.g., EGFR, VEGFR)

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves a two-step process:

Core Formation : Condensation of 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with a trifluoromethyl-substituted diketone (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) under reflux conditions (433–438 K) in acetic acid. This step forms the pyrazolo[1,5-a]pyrimidine core .

Functionalization : Introduction of the 4-methylpiperazinyl group at position 7 via nucleophilic substitution or coupling reactions. Purification is achieved via recrystallization from ethanol/acetone mixtures (1:1 v/v) .
Characterization : Confirmed via 1H^1H/13C^{13}C NMR, X-ray crystallography (mean C–C bond length: 0.003 Å), and elemental analysis .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) reveals:

  • Planarity : The pyrazolo[1,5-a]pyrimidine core is nearly planar (max. deviation: 0.027 Å).
  • Substituent Orientation : The 4-chlorophenyl group forms a dihedral angle of 54.9° with the core, while the 4-methylpiperazinyl group adopts a chair conformation .
  • Intermolecular Interactions : Weak C–H···N hydrogen bonds (2.5–3.2 Å) and π-π stacking (centroid separation: 3.557 Å) stabilize the lattice .

Advanced Research Questions

Q. How can researchers address low yields during the condensation step of synthesis?

Methodological Solutions :

  • Optimized Solvent Choice : Replace acetic acid with polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >70% .
  • Catalytic Additives : Use p-toluenesulfonic acid (0.1 eq.) to accelerate cyclization .
    Monitoring : Track intermediate formation via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values)?

Analytical Strategies :

  • Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., replacing 4-methylpiperazinyl with pyridinyl groups alters kinase inhibition by 2–3 orders of magnitude) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate binding poses with experimental IC50_{50} values .

Q. What strategies improve regioselectivity during functionalization at position 7?

Regioselective Approaches :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at position 3 to bias nucleophilic attack at position 7 .
  • Stepwise Functionalization : Use Buchwald-Hartwig amination for piperazinyl group installation, achieving >90% regioselectivity .
  • Computational Guidance : Density Functional Theory (DFT) calculations predict reactive sites (e.g., NBO charges at position 7: −0.42 e) .

Q. How to analyze discrepancies in thermal stability data across studies?

Contradiction Resolution :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert (N2_2) vs. oxidative (O2_2) atmospheres .
  • Crystal Packing Effects : Compare lattice energies (Hirshfeld surface analysis) to identify stability variations due to H-bonding or halogen interactions .
  • Dynamic DSC : Assess melting points at controlled heating rates (e.g., 10°C/min) to standardize reported values .

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